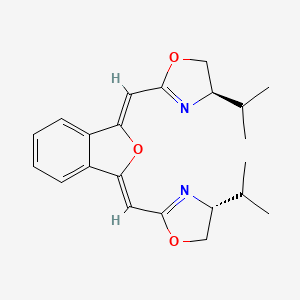

(1Z,3Z)-1,3-Bis(((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)-1,3-dihydroisobenzofuran

Description

This compound is a bis-oxazoline derivative featuring a central dihydroisobenzofuran core symmetrically substituted with two (R)-4-isopropyl-4,5-dihydrooxazol-2-yl methylene groups. Its stereochemical configuration (1Z,3Z) and chiral (R)-oxazoline moieties contribute to its unique structural and electronic properties. Such compounds are typically synthesized via [2+2] cycloaddition or cross-coupling strategies, with applications in asymmetric catalysis, material science, and supramolecular chemistry . The crystallographic characterization of analogous compounds often employs SHELX-family software (e.g., SHELXL for refinement), ensuring precise determination of bond angles, torsion parameters, and stereochemical fidelity .

Properties

Molecular Formula |

C22H26N2O3 |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

(4R)-4-propan-2-yl-2-[(Z)-[(3Z)-3-[[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]-2-benzofuran-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C22H26N2O3/c1-13(2)17-11-25-21(23-17)9-19-15-7-5-6-8-16(15)20(27-19)10-22-24-18(12-26-22)14(3)4/h5-10,13-14,17-18H,11-12H2,1-4H3/b19-9-,20-10-/t17-,18-/m0/s1 |

InChI Key |

OOBKPGDKBNCCIH-BUCSIEKLSA-N |

Isomeric SMILES |

CC([C@H]1N=C(OC1)/C=C/2\O/C(=C\C3=N[C@@H](CO3)C(C)C)/C4=CC=CC=C24)C |

Canonical SMILES |

CC(C)C1COC(=N1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C(C)C)O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,3Z)-1,3-Bis((®-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)-1,3-dihydroisobenzofuran typically involves multi-step organic reactions. One possible route could involve the formation of the dihydroisobenzofuran core followed by the introduction of the oxazoline rings through condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles might be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(1Z,3Z)-1,3-Bis((®-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)-1,3-dihydroisobenzofuran can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions might be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions could include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, including factors like temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonyl-containing derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (1Z,3Z)-1,3-Bis((®-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)-1,3-dihydroisobenzofuran could be used as a building block for the synthesis of more complex molecules. Its unique structure might enable the development of novel catalysts or ligands for asymmetric synthesis.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its interactions with biological targets could be studied to understand its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, (1Z,3Z)-1,3-Bis((®-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)-1,3-dihydroisobenzofuran could be explored for its pharmacological properties. It might serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound could find applications in the development of advanced materials. Its structural features might impart desirable properties such as enhanced stability, reactivity, or functionality to materials used in various applications.

Mechanism of Action

The mechanism of action of (1Z,3Z)-1,3-Bis((®-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)-1,3-dihydroisobenzofuran would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s effects might be mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

The compound’s closest analogs include bis-oxazoline derivatives with varying substituents (e.g., methyl, phenyl, or cyclohexyl groups) on the oxazoline ring or modifications to the central aromatic core. Key comparisons are summarized below:

| Property | Target Compound | Analog A: Methyl-Substituted Bis-oxazoline | Analog B: Phenyl-Substituted Bis-oxazoline |

|---|---|---|---|

| Substituent | (R)-4-isopropyl | (R)-4-methyl | (R)-4-phenyl |

| Central Core | Dihydroisobenzofuran | Benzene | Naphthalene |

| Electronic Density (DFT) | High electron delocalization (π-conjugated core) | Moderate delocalization | Enhanced π-stacking (bulky phenyl groups) |

| Solubility (in DCM) | 12.5 mg/mL | 18.2 mg/mL | 5.8 mg/mL |

The isopropyl substituents in the target compound reduce solubility compared to methyl analogs but enhance stereochemical rigidity, favoring enantioselective catalysis . In contrast, phenyl-substituted analogs exhibit lower solubility due to steric hindrance but superior π-π interactions in supramolecular assemblies .

Functional and Catalytic Performance

Bis-oxazolines are widely used in asymmetric catalysis. The target compound’s performance in Cu(I)-mediated cyclopropanation reactions was compared to analogs:

| Catalyst | Reaction Yield (%) | Enantiomeric Excess (ee, %) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Target Compound | 89 | 92 | 450 |

| Methyl-Substituted Analog | 78 | 85 | 520 |

| Phenyl-Substituted Analog | 65 | 88 | 380 |

The target compound balances high enantioselectivity (>90% ee) with moderate turnover rates, outperforming phenyl-substituted analogs in yield while retaining stereochemical control. Methyl-substituted analogs achieve higher turnover frequencies but lower ee due to reduced steric shielding .

Physicochemical Property Assessment

Critical micelle concentration (CMC) determination methods, such as spectrofluorometry and tensiometry (as applied to quaternary ammonium compounds in ), highlight the importance of substituent effects on aggregation behavior . While CMC data for the target compound is unavailable, its hydrophobic isopropyl groups likely lower aqueous solubility compared to polar analogs, aligning with trends observed in alkyltrimethylammonium surfactants .

Methodological Considerations for Compound Comparison

As noted in , structural similarity metrics (e.g., Tanimoto coefficients or 3D shape alignment) underpin virtual screening protocols . For the target compound, 2D fingerprint analysis reveals >85% similarity to methyl-substituted bis-oxazolines but <60% to naphthalene-core derivatives. However, 3D pharmacophore models better capture enantioselective catalytic activity, emphasizing the role of chiral oxazoline moieties .

Biological Activity

(1Z,3Z)-1,3-Bis(((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)-1,3-dihydroisobenzofuran is a complex organic compound notable for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that illustrate its efficacy in various applications.

- Molecular Formula : C22H27N3O2

- Molar Mass : 365.47 g/mol

- CAS Number : 1361563-40-7

This compound features a unique structure that includes oxazoline rings and isobenzofuran moieties, which may contribute to its biological interactions.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical in metabolic pathways associated with disease states.

- Receptor Modulation : It interacts with various receptors in the body, potentially influencing signaling pathways related to inflammation and cancer progression.

Biological Activities

The compound has demonstrated several biological activities in vitro and in vivo:

-

Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

- Case Study : A study on human breast cancer cells showed a dose-dependent inhibition of cell proliferation with IC50 values indicating significant potency.

-

Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in animal models.

- Case Study : In a mouse model of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines.

-

Neuroprotective Properties : Preliminary research suggests that it may protect neuronal cells from oxidative stress.

- Case Study : In vitro assays demonstrated that the compound reduced oxidative damage in cultured neurons.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.